molecular formula C17H20N4O3S B11012577 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

Cat. No.: B11012577
M. Wt: 360.4 g/mol
InChI Key: QTGWFUZJBCHEDF-UHFFFAOYSA-N
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Description

N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidinylamino group, a sulfonyl group, and a cyclohexanecarboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrimidinylamino Intermediate: This step involves the reaction of a pyrimidine derivative with an amine to form the pyrimidinylamino group.

    Sulfonylation: The pyrimidinylamino intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Cyclohexanecarboxamide: Finally, the sulfonylated intermediate is coupled with cyclohexanecarboxamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent, to form the target compound.

Industrial Production Methods

Industrial production of N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidinylamino group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}NICOTINAMIDE
  • 4-CHLORO-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE
  • N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

Uniqueness

N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexanecarboxamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological properties.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H20N4O3S/c22-16(13-5-2-1-3-6-13)20-14-7-9-15(10-8-14)25(23,24)21-17-18-11-4-12-19-17/h4,7-13H,1-3,5-6H2,(H,20,22)(H,18,19,21)

InChI Key

QTGWFUZJBCHEDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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